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Compound of Interest

Compound Name: Meso-2,5-dibromoadipic acid

Cat. No.: B15350965 Get Quote

Abstract
This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the

qualitative analysis of meso-2,5-dibromoadipic acid. The identification and confirmation of

key functional groups are critical for the characterization and quality control of this compound in

research and pharmaceutical development. This document provides a summary of the

expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a

workflow for spectral interpretation.

Introduction
Meso-2,5-dibromoadipic acid is a halogenated derivative of adipic acid. Its bifunctional

nature, containing both carboxylic acid and alkyl bromide moieties, makes it a potential building

block in the synthesis of various organic molecules, including polymers and pharmacologically

active compounds. The purity and structural integrity of this compound are paramount for its

intended applications. FTIR spectroscopy is a rapid, non-destructive, and highly sensitive

analytical technique ideal for confirming the presence of characteristic functional groups. This

note serves as a practical guide for researchers, scientists, and drug development

professionals in utilizing FTIR for the analysis of meso-2,5-dibromoadipic acid.

Data Presentation
The FTIR spectrum of meso-2,5-dibromoadipic acid is characterized by the vibrational

modes of its constituent functional groups. The expected absorption bands are summarized in

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15350965?utm_src=pdf-interest
https://www.benchchem.com/product/b15350965?utm_src=pdf-body
https://www.benchchem.com/product/b15350965?utm_src=pdf-body
https://www.benchchem.com/product/b15350965?utm_src=pdf-body
https://www.benchchem.com/product/b15350965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1. These frequencies are based on the known spectral regions for carboxylic acids and

alkyl halides. The presence of the bromine atoms is expected to slightly shift the frequencies of

neighboring groups compared to unsubstituted adipic acid.
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Wavenumber
(cm⁻¹)

Vibration Mode
Functional
Group

Intensity Notes

3300 - 2500 O-H Stretch
Carboxylic Acid

(-COOH)
Broad, Strong

This very broad

absorption is

characteristic of

the hydrogen-

bonded dimeric

form of

carboxylic acids

and often

overlaps with C-

H stretching

bands.[1][2][3][4]

[5]

2950 - 2850 C-H Stretch
Alkane (-CH, -

CH₂)
Medium

Sharp peaks that

may appear as

shoulders on the

broad O-H band.

1725 - 1680 C=O Stretch
Carboxylic Acid

(-COOH)
Strong

An intense,

sharp peak

characteristic of

the carbonyl

group in a

saturated

carboxylic acid

dimer.[1][3][4]

The position can

be influenced by

hydrogen

bonding.

1440 - 1395 O-H Bend
Carboxylic Acid

(-COOH)
Medium

In-plane bending

vibration.
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1320 - 1210 C-O Stretch
Carboxylic Acid

(-COOH)
Medium

Coupled with O-

H in-plane

bending.

1300 - 1150 C-H Wag -CH₂Br Medium

Wagging

vibration of the

methylene group

adjacent to the

bromine atom.[6]

950 - 910
O-H Bend (out-

of-plane)

Carboxylic Acid

(-COOH)
Broad, Medium

Out-of-plane

bending of the

hydroxyl group in

the dimer.

690 - 515 C-Br Stretch
Alkyl Bromide (-

C-Br)

Medium to

Strong

This band

confirms the

presence of the

carbon-bromine

bond.[1][6][7]

The exact

position depends

on the

conformation.

Experimental Protocols
This section provides a detailed methodology for the FTIR analysis of solid meso-2,5-
dibromoadipic acid using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

Fourier-Transform Infrared (FTIR) Spectrometer

Agate mortar and pestle

Hydraulic press with a pellet-forming die

Analytical balance
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Drying oven

meso-2,5-dibromoadipic acid (sample)

FTIR-grade potassium bromide (KBr), dried

Sample Preparation (KBr Pellet Method):

Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 4 hours to

remove any absorbed water. Cool in a desiccator before use.

Sample Weighing: Accurately weigh approximately 1-2 mg of the meso-2,5-dibromoadipic
acid sample.

KBr Weighing: Weigh approximately 100-200 mg of the dried KBr powder.

Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Gently grind the

mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6]

This ensures even distribution of the sample within the KBr matrix.

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and

place it in the hydraulic press.

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or

translucent pellet.[4]

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin

and transparent.

FTIR Spectrometer Parameters:

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

Background: Collect a background spectrum using a pure KBr pellet.
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Data Acquisition and Analysis:

Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

Acquire the FTIR spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Compare the observed peak positions with the expected frequencies in Table 1 to confirm

the presence of the key functional groups.

Mandatory Visualization
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FTIR Analysis Workflow for meso-2,5-dibromoadipic acid

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Weigh Sample (1-2 mg) and KBr (100-200 mg)

Grind and Mix in Agate Mortar

Load into Pellet Die

Apply Pressure (8-10 tons)

Form Transparent KBr Pellet

Place Sample Pellet in FTIRCollect Background Spectrum (Pure KBr)

Acquire Sample Spectrum (4000-400 cm-1)

Process Spectrum (Baseline Correction, etc.)

Identify Peak Frequencies

Compare with Reference Table

Assign Functional Groups

Confirm Molecular Structure

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of meso-2,5-dibromoadipic acid.
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Conclusion
FTIR spectroscopy is an effective and efficient method for the structural characterization of

meso-2,5-dibromoadipic acid. By following the detailed protocol, researchers can reliably

identify the characteristic absorption bands of the carboxylic acid and alkyl bromide functional

groups, thereby confirming the identity and integrity of the compound. This application note

provides the necessary information for the successful implementation of this technique in a

laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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